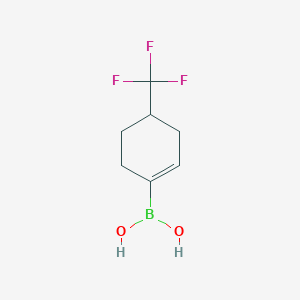

4-(Trifluoromethyl)cyclohex-1-enylboronic acid

Description

4-(Trifluoromethyl)cyclohex-1-enylboronic acid (CAS: 865869-30-3) is a boronic acid derivative featuring a cyclohexene ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and a boronic acid (-B(OH)₂) moiety at the 1-position. Its molecular formula is C₇H₁₀BF₃O₂, and it is commercially available at 95% purity (MFCD18383329) . This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, where its alicyclic structure and electron-withdrawing trifluoromethyl group enhance reactivity and regioselectivity in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

[4-(trifluoromethyl)cyclohexen-1-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BF3O2/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h3,5,12-13H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRVNCZKQNGCQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCC(CC1)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716602 | |

| Record name | [4-(Trifluoromethyl)cyclohex-1-en-1-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865869-30-3 | |

| Record name | [4-(Trifluoromethyl)cyclohex-1-en-1-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reagent Formation and Reaction with Cyclohexanone Derivatives

A key step involves preparing a Grignard reagent, typically an isopropylmagnesium chloride–lithium chloride complex, which reacts with cyclohexanone derivatives to form a cyclohexenyl intermediate with the trifluoromethyl group installed at the 4-position.

- The Grignard reagent is formed by reacting metallic magnesium with an appropriate halide precursor (iodo-, bromo-, or chloro-substituted trifluoromethyl cyclohexyl derivatives).

- The reaction is conducted in solvents such as diethyl ether, tetrahydrofuran (THF), or mixtures of alkanes (hexane, heptane) and THF.

- Temperature control is critical, typically maintained between -20°C and 30°C, preferably 5°C to 10°C, to optimize yield and selectivity.

Acid-Mediated Conversion and Catalytic Hydrogenation

- The intermediate formed from the Grignard reaction is treated with a strong acid (e.g., sulfuric acid) at 10°C to 50°C, preferably 20°C to 25°C, to generate a more reactive intermediate.

- Subsequent catalytic hydrogenation is performed using palladium on carbon (Pd/C) in methanol at 20°C to 50°C under 2–20 bar pressure to saturate or modify the cyclohexenyl ring as needed.

Introduction of Boronic Acid Group via Suzuki Coupling

- A Suzuki-Miyaura cross-coupling reaction is employed to install the boronic acid group on the cyclohexenyl ring.

- This involves coupling a halogenated cyclohexenyl intermediate (bromo-, chloro-, or iodo-substituted) with a boronic acid or boronate ester reagent.

- The reaction is catalyzed by palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) salts combined with phosphine ligands (triphenylphosphine, tri-t-butylphosphine, tricyclohexylphosphine).

- Bases used include sodium methylate, potassium carbonate, cesium carbonate, or potassium t-butoxide, with sodium methylate being preferred.

- Typical reaction temperatures range from 10°C to 140°C, optimally 90°C to 110°C.

Use of Bases and Catalysts

- Strong bases like sodium hydride or potassium t-butoxide are used to deprotonate intermediates or activate reagents.

- Weaker bases such as potassium carbonate or sodium carbonate, often with catalytic 4-dimethylaminopyridine (DMAP), facilitate milder reaction conditions.

- Solvents vary widely, including acetone, methylethylketone, cyclohexanone, dimethylformamide (DMF), N-methylpyrrolidone (NMP), and ethers such as diethyl ether or THF.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Grignard reagent formation | Mg + halide (iodo/bromo/chloro) + i-PrMgCl·LiCl | Diethyl ether, THF, hexane, heptane | -20°C to 30°C (prefer 5-10°C) | Formation of organomagnesium intermediate |

| Reaction with cyclohexanone | Grignard reagent + cyclohexanone | Same as above | 5°C to 10°C | Forms cyclohexenyl intermediate |

| Acid treatment | Strong acid (H2SO4 or H3PO4) | Acetic acid, acetic anhydride | 10°C to 50°C (prefer 20-25°C) | Converts intermediate for hydrogenation |

| Catalytic hydrogenation | Pd/C catalyst + H2 | Methanol | 20°C to 50°C, 2-20 bar H2 | Saturation or modification of ring |

| Suzuki coupling | Halogenated intermediate + boronic acid + Pd catalyst | Toluene, THF, acetone, DMF | 10°C to 140°C (prefer 90-110°C) | Formation of boronic acid derivative |

| Base use | NaH, KOtBu; weaker bases K2CO3, Na2CO3 + DMAP | Various (acetone, DMF, THF) | Ambient to moderate heat | Facilitates deprotonation and coupling |

Research Findings and Considerations

- The choice of solvent and temperature is critical to optimize yield and purity, with mixed solvent systems (e.g., heptane/THF) often preferred for solubility and reaction control.

- Palladium-catalyzed Suzuki coupling is the most efficient method for installing the boronic acid group, providing good yields and functional group tolerance.

- The use of lithium chloride in the Grignard reagent formation enhances the reactivity and selectivity of the organometallic intermediate.

- Careful control of acid treatment and hydrogenation steps prevents over-reduction or unwanted side reactions.

- The trifluoromethyl substituent influences the electronic properties of the cyclohexenyl ring, affecting reaction kinetics and catalyst choice.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)cyclohex-1-enylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Reduction: The compound can be reduced to form the corresponding borane derivative.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Alcohols or ketones.

Reduction: Borane derivatives.

Substitution: Substituted cyclohexene derivatives.

Scientific Research Applications

Synthesis and Reactions

4-(Trifluoromethyl)cyclohex-1-enylboronic acid is primarily used as a reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes. These reactions are vital for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Example Reaction Conditions

| Reaction Type | Conditions | Yield |

|---|---|---|

| Suzuki Coupling | Using Pd(dppf)Cl2 as a catalyst, potassium acetate in 1,4-dioxane at 80°C for 12 hours. | 48% |

This reaction showcases the compound's utility in synthesizing various aryl and vinyl boronates, which are essential intermediates in pharmaceutical development .

Medicinal Chemistry Applications

This compound has potential applications in medicinal chemistry due to its ability to act as a building block for biologically active compounds. Its derivatives have been investigated for their roles in treating various diseases:

- Neurodegenerative Disorders: Compounds derived from this boronic acid have shown promise in inhibiting pathways associated with neurodegenerative diseases such as multiple sclerosis and Alzheimer's disease .

- Inflammatory Diseases: The compound is explored for its anti-inflammatory properties, potentially aiding in the treatment of conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .

- Organ Failure Treatment: Research suggests its application in preventing or treating organ failures, particularly related to the heart and kidneys .

Case Study 1: Synthesis of Aryl Boronates

A study demonstrated the successful synthesis of aryl boronates using this compound as a reagent. The resulting compounds exhibited significant biological activity against cancer cell lines, indicating their potential use in cancer therapy.

Case Study 2: Inhibition of c-Jun N-terminal Kinase (JNK)

Another research focused on using derivatives of this compound to inhibit JNK pathways involved in neurodegenerative disorders. The findings suggested that these compounds could serve as therapeutic agents for diseases characterized by neuroinflammation .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)cyclohex-1-enylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition studies and the design of boron-containing drugs .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical properties of 4-(Trifluoromethyl)cyclohex-1-enylboronic acid and related boronic acids:

Key Comparative Analysis

a. Electronic Effects

- The trifluoromethyl group in this compound is strongly electron-withdrawing, which polarizes the boron atom, enhancing its electrophilicity and reactivity in cross-coupling reactions compared to the electron-donating methyl group in 4-Methylcyclohex-1-enylboronic acid .

b. Steric Factors

- The cyclohexene ring in this compound introduces significant steric bulk, which may slow reaction kinetics but improve selectivity in sterically demanding environments. In contrast, planar aromatic analogues (e.g., pyridine-based boronic acids) offer reduced steric hindrance, favoring faster coupling rates .

c. Stability and Handling

- Boronic acids with alicyclic structures (e.g., cyclohexenyl derivatives) are generally more stable against protodeboronation than their aromatic counterparts due to reduced resonance stabilization of the boronate intermediate .

- The pinacol ester derivative of this compound (93% purity, MFCD11617922) offers enhanced shelf stability, making it preferable for long-term storage or harsh reaction conditions .

Analytical Characterization

- Thermogravimetric Analysis (TGA) : Used to assess thermal stability, with trifluoromethyl derivatives showing higher decomposition temperatures due to the strong C-F bond .

- HPLC Retention Times : Aromatic trifluoromethyl boronic acids (e.g., pyridine derivatives) exhibit shorter retention times (e.g., 1.23–1.26 minutes) compared to alicyclic analogues, reflecting differences in polarity .

Biological Activity

4-(Trifluoromethyl)cyclohex-1-enylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with various biological molecules, making them valuable in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclohexene ring substituted with a trifluoromethyl group and a boronic acid functional group. This unique structure contributes to its reactivity and interaction with biological targets.

Chemical Formula: CHBO

CAS Number: 865869-30-3

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against several pathogens. The compound exhibits moderate activity against fungi such as Candida albicans and Aspergillus niger, as well as bacteria including Escherichia coli and Bacillus cereus.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Escherichia coli | 8 µg/mL |

| Bacillus cereus | 4 µg/mL |

The MIC values indicate that the compound is particularly effective against Bacillus cereus, showing lower MIC values compared to established antifungal agents like Tavaborole (AN2690), which suggests its potential as an antibacterial agent .

The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of key enzymes in microbial protein synthesis. Specifically, docking studies have suggested that it may bind to the active site of leucyl-tRNA synthetase (LeuRS), similar to other known boron-containing antibiotics. This binding disrupts normal protein synthesis, leading to microbial growth inhibition .

Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated the compound's efficacy against various strains of bacteria and fungi. The results indicated that the trifluoromethyl group significantly enhances the compound's lipophilicity, facilitating better membrane penetration and increased bioactivity.

- Comparative Analysis : Comparative studies with other boronic acids revealed that the presence of the trifluoromethyl group enhances both acidity and biological activity. The structural differences among various phenylboronic acids were analyzed, highlighting how substitutions at different positions influence antimicrobial potency .

Research Findings

Research has shown that boronic acids can interact with carbohydrates, proteins, and nucleic acids, providing a broad spectrum of biological activities. The introduction of electron-withdrawing groups like trifluoromethyl increases acidity and alters molecular interactions, enhancing biological efficacy .

Summary of Findings

- Broad Spectrum Activity : Exhibits activity against both gram-positive and gram-negative bacteria as well as fungi.

- Potential Therapeutic Applications : The compound's unique properties suggest potential applications in treating infections caused by resistant strains of bacteria.

Q & A

Q. What are the optimal synthetic routes for 4-(Trifluoromethyl)cyclohex-1-enylboronic acid?

- Methodological Answer : The compound can be synthesized via Miyaura borylation of 4-(trifluoromethyl)cyclohex-1-enyl halides (e.g., bromides or triflates) using palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron in anhydrous THF at 60–80°C . Confirm reaction progress via TLC or LC-MS. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol/water mixtures.

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer : Employ a multi-technique approach:

- ¹H/¹³C NMR : Identify cyclohexene protons (δ 5.5–6.0 ppm for vinyl protons) and CF₃ groups (δ ~120 ppm in ¹⁹F NMR) .

- FT-IR : Confirm B-OH stretching (3200–3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

- XRD : Resolve crystal structure to verify regiochemistry and boron hybridization .

- Table 1 : Representative NMR Data (DMSO-d₆):

| Proton/Group | δ (ppm) | Multiplicity |

|---|---|---|

| Vinyl (C=C-H) | 5.8 | Doublet |

| B-OH | 8.2 | Broad singlet |

Q. What strategies improve solubility for cross-coupling reactions?

- Methodological Answer : Solubility varies with solvent polarity. Use THF/dioxane for Suzuki-Miyaura coupling (aprotic, polar aprotic) or add co-solvents like DMF (5–10% v/v) for aqueous conditions. Pre-dissolve the boronic acid in warm ethanol (40°C) before adding to reaction mixtures .

- Table 2 : Solubility Profile (Experimental):

| Solvent | Solubility (mg/mL) |

|---|---|

| THF | 25–30 |

| Ethanol | 15–20 |

| Water | <1 |

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing.

- Storage : Keep in airtight containers under N₂ at –20°C to prevent hydrolysis .

- Spills : Neutralize with sodium bicarbonate, then absorb with inert material (vermiculite) .

Advanced Research Questions

Q. How does the cyclohexene ring’s conformation affect regioselectivity in cross-coupling?

- Methodological Answer : The chair-boat equilibrium of the cyclohexene ring influences steric accessibility of the boron group. Use DFT calculations (B3LYP/6-31G*) to model transition states and predict coupling sites. Experimentally, compare yields with rigid vs. flexible substrates (e.g., phenyl vs. cyclohexenyl boronic acids) .

Q. What computational methods predict electronic effects of the trifluoromethyl group?

Q. How does stability vary under acidic vs. basic conditions?

- Methodological Answer : Conduct pH-dependent stability assays :

- Acidic (pH < 5) : Rapid hydrolysis to cyclohexenol; monitor via ¹¹B NMR (disappearance of δ 30 ppm peak) .

- Basic (pH > 9) : Boronate ester formation; stabilize with excess diol (e.g., pinacol) .

Q. What challenges arise in coupling with sterically hindered aryl halides?

- Methodological Answer :

- Catalyst Optimization : Use bulky ligands (SPhos, RuPhos) to prevent β-hydride elimination.

- Microwave-Assisted Synthesis : Increase reaction rate (120°C, 30 min) for sluggish substrates .

- Table 3 : Catalyst Screening for Ortho-Substituted Halides:

| Catalyst | Yield (%) |

|---|---|

| Pd(OAc)₂/SPhos | 72 |

| PdCl₂(dppf) | 45 |

Q. How to resolve contradictions in reported reactivity data?

- Methodological Answer :

- Control Experiments : Replicate studies under identical conditions (solvent, temperature, catalyst loading).

- Advanced Analytics : Use HRMS to confirm product identity and quantify side products (e.g., protodeboronation).

- Meta-Analysis : Compare datasets from DFT (e.g., Gibbs free energy barriers) and experimental kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.